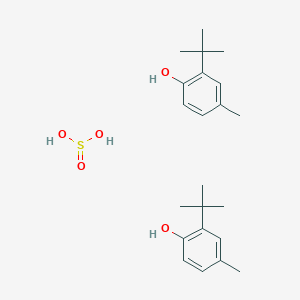
2-Tert-butyl-4-methylphenol;sulfurous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-4-methylphenol, also known as 2-tert-Butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a phenolic compound characterized by a tert-butyl group and a methyl group attached to a benzene ring. Sulfurous acid, on the other hand, is a chemical compound with the formula H2SO3. It is a weak and unstable acid formed by dissolving sulfur dioxide in water. The combination of these two compounds can lead to various chemical reactions and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The process involves the formation of a carbocation intermediate, which then reacts with p-cresol to form the desired product .
Industrial Production Methods
In industrial settings, 2-Tert-butyl-4-methylphenol is produced using similar alkylation methods but on a larger scale. The reaction is carried out in continuous flow reactors to ensure high yield and efficiency. The product is then purified through distillation and crystallization to obtain a high-purity compound .
化学反应分析
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the reaction conditions and reagents used .
科学研究应用
2-Tert-butyl-4-methylphenol has several applications in scientific research:
作用机制
The mechanism of action of 2-Tert-butyl-4-methylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant property is attributed to the presence of the phenolic hydroxyl group, which can easily donate a hydrogen atom to reactive oxygen species (ROS). The molecular targets include cellular membranes, proteins, and nucleic acids, where it helps to maintain structural integrity and function .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another phenolic antioxidant with similar properties but with two tert-butyl groups.
2-tert-Butyl-5-methylphenol: A structural isomer with the tert-butyl group in a different position.
2,6-Di-tert-butylphenol: Lacks the methyl group but has two tert-butyl groups.
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly effective as an antioxidant and stabilizer in various applications .
属性
CAS 编号 |
116200-77-2 |
|---|---|
分子式 |
C22H34O5S |
分子量 |
410.6 g/mol |
IUPAC 名称 |
2-tert-butyl-4-methylphenol;sulfurous acid |
InChI |
InChI=1S/2C11H16O.H2O3S/c2*1-8-5-6-10(12)9(7-8)11(2,3)4;1-4(2)3/h2*5-7,12H,1-4H3;(H2,1,2,3) |
InChI 键 |
KYWFDJYNFDJMIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.OS(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


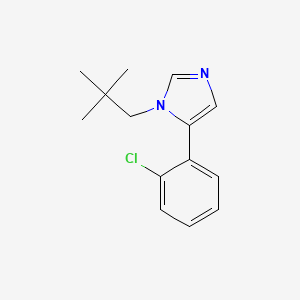
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
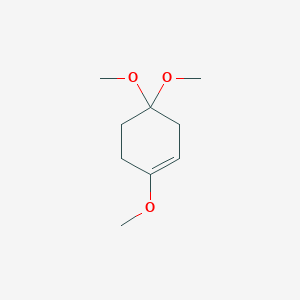
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)

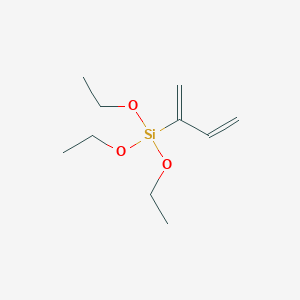
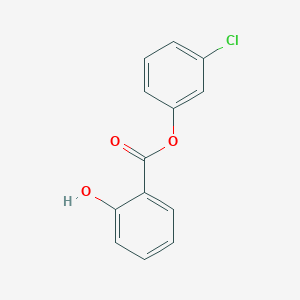
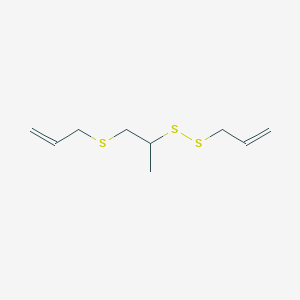
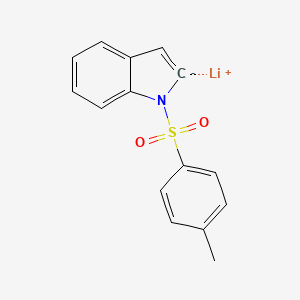

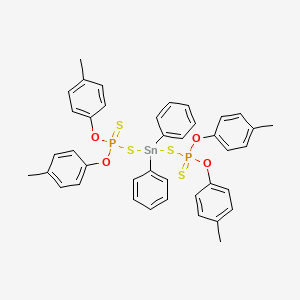
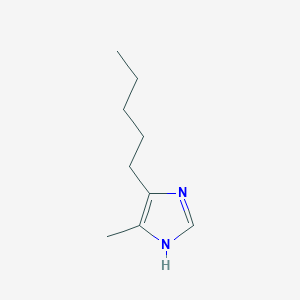
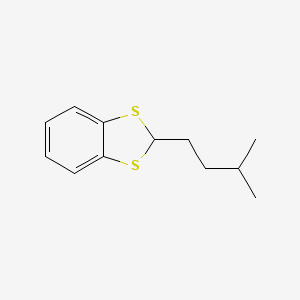
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
